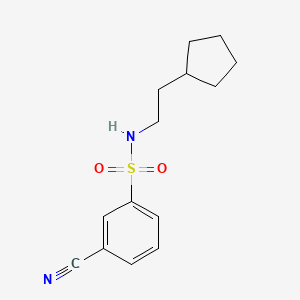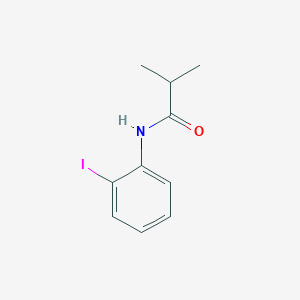
N-(2-iodophenyl)-2-methylpropanamide
描述
N-(2-iodophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-methylpropanamide typically involves the reaction of 2-iodoaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-iodoaniline+2-methylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-iodophenyl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Products include N-(2-aminophenyl)-2-methylpropanamide, N-(2-thiophenyl)-2-methylpropanamide, and N-(2-alkoxyphenyl)-2-methylpropanamide.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include N-(2-iodophenyl)-2-methylpropanamine.
科学研究应用
N-(2-iodophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-iodophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
相似化合物的比较
N-(2-iodophenyl)-2-methylpropanamide can be compared with other similar compounds such as:
N-(2-bromophenyl)-2-methylpropanamide: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.
N-(2-chlorophenyl)-2-methylpropanamide: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodine derivative.
N-(2-fluorophenyl)-2-methylpropanamide: Contains a fluorine atom. It has different electronic properties and may exhibit different biological activities.
属性
IUPAC Name |
N-(2-iodophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCXESUGAGPVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
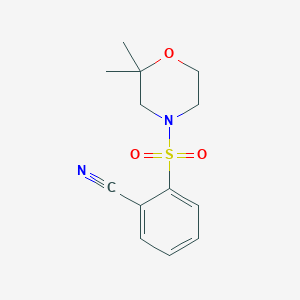
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7497334.png)
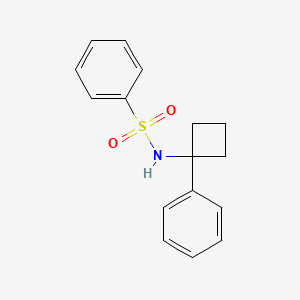

![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
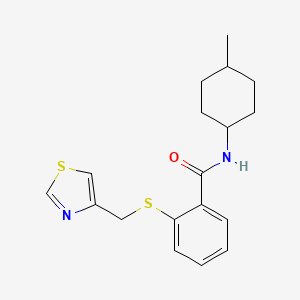
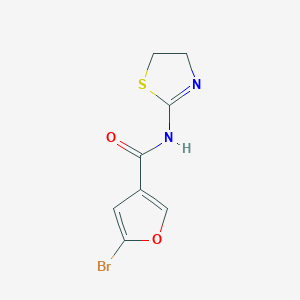
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N,N,1,3-tetramethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7497381.png)
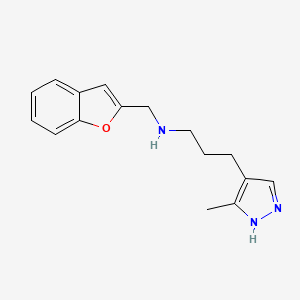
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)

